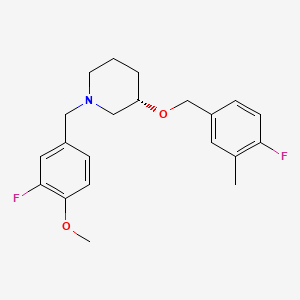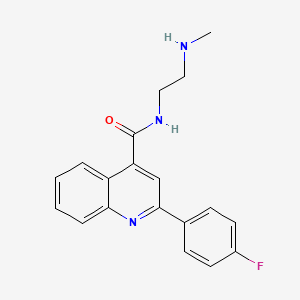
Viral 2C protein inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound has demonstrated efficacy against multiple strains of enteroviruses, including enterovirus D68, enterovirus A71, and coxsackievirus B3, with effective concentration values ranging from 0.1 to 3.6 micromolar . It exhibits relatively low cytotoxicity and a high selectivity index, making it a promising candidate for antiviral drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of viral 2C protein inhibitor 1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its antiviral properties. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions to improve binding affinity and selectivity.
Step 3: Purification and characterization of the final product using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency and safety. The production process may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: Viral 2C protein inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further tested for enhanced antiviral activity .
Wissenschaftliche Forschungsanwendungen
Viral 2C protein inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of antiviral agents.
Biology: Investigated for its role in inhibiting viral replication and its interaction with viral proteins.
Medicine: Explored as a potential therapeutic agent for treating enterovirus infections, including severe cases such as encephalitis and myocarditis.
Industry: Utilized in the development of antiviral drugs and as a reference compound in antiviral research
Wirkmechanismus
The mechanism of action of viral 2C protein inhibitor 1 involves targeting the viral 2C protein, which is an ATPase and helicase essential for viral replication. The compound binds to the 2C protein, inhibiting its ATPase activity and preventing the conformational changes required for viral RNA replication. This disruption of the viral life cycle ultimately leads to the inhibition of viral replication and the reduction of viral load .
Vergleich Mit ähnlichen Verbindungen
Viral 2C protein inhibitor 1 is unique in its broad-spectrum antiviral activity and low cytotoxicity. Similar compounds include:
Guanidine Hydrochloride: An early antiviral agent targeting the 2C protein but with higher cytotoxicity.
HBB (1-Hexyl-3,7-dimethylxanthine): Another 2C protein inhibitor with limited spectrum and higher toxicity.
MRL-1237: A potent 2C protein inhibitor with a narrower spectrum of activity.
TBZE-029: A broad-spectrum 2C protein inhibitor with moderate efficacy.
This compound stands out due to its high selectivity index and effectiveness against multiple enterovirus strains, making it a valuable candidate for further development and research .
Eigenschaften
Molekularformel |
C19H18FN3O |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-N-[2-(methylamino)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C19H18FN3O/c1-21-10-11-22-19(24)16-12-18(13-6-8-14(20)9-7-13)23-17-5-3-2-4-15(16)17/h2-9,12,21H,10-11H2,1H3,(H,22,24) |
InChI-Schlüssel |
XALWLJHOPNVGNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


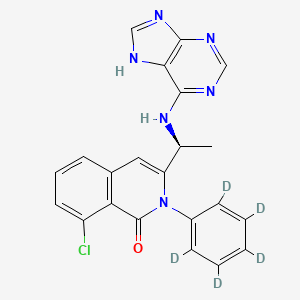
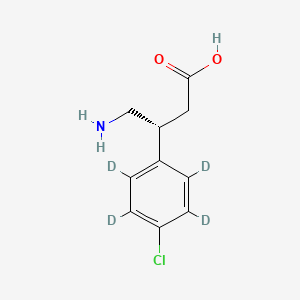


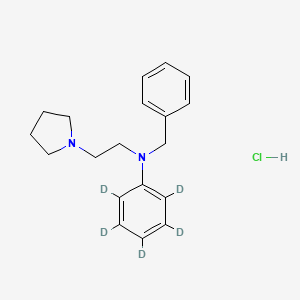
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
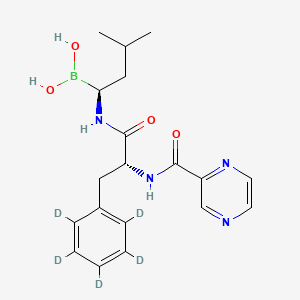

![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)



